1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid
Description
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group at the 1-position, a bromine atom at the 3-position, and a carboxylic acid group at the 4-position
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-bromo-1-prop-2-enylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h2,4H,1,3H2,(H,11,12) |
InChI Key |
INDSDSVREWDMBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with Dicarbonyl Compounds
A widely reported method involves the condensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. For instance, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate reacts with methylhydrazine in halogenated solvents like 1,1,1,3,3-pentafluorobutane to yield ethyl 1-methyl-3-difluoromethyl-pyrazole-4-carboxylate with high regioselectivity. Adapting this approach, allylhydrazine could be substituted for methylhydrazine to introduce the allyl group at the N1 position.
Critical Parameters:
Bromination Strategies
Bromination at the 3-position of the pyrazole ring is achieved using agents such as phosphorus oxybromide (POBr₃) or dibromotetrachloroethane (BrCCl₂CCl₂Br). For example, 3-hydroxypyrazole intermediates undergo bromination with POBr₃ in acetonitrile at 80–90°C, yielding 3-bromo derivatives with minimal by-products. Alternatively, BrCCl₂CCl₂Br in the presence of lithium bases enables direct bromination of pre-formed pyrazoles.
Comparative Data:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POBr₃ | Acetonitrile | 80–90 | 85–92 |
| BrCCl₂CCl₂Br | THF | −78 to 25 | 70–78 |
Allylation of Pyrazole Derivatives
Introducing the allyl group at the N1 position requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation or ring degradation.
Alkylation with Allyl Bromide
Ethyl 3-bromo-1H-pyrazole-4-carboxylate reacts with allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to form the N1-allylated product. This method, adapted from analogous protocols, achieves yields of 75–80% with minimal O-alkylation.
Optimization Insights:
Protecting Group Strategies
To prevent undesired side reactions during bromination or hydrolysis, the carboxylic acid is often protected as an ethyl or methyl ester. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate is hydrolyzed to the free acid using aqueous NaOH in ethanol at 60°C.
Hydrolysis of Esters to Carboxylic Acids
The final step involves saponification of the ester group to yield the target carboxylic acid. Alkaline hydrolysis with NaOH or KOH in aqueous ethanol (60–80°C) is standard. For acid-sensitive intermediates, enzymatic hydrolysis or mild acidic conditions may be employed.
Reaction Conditions:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H₂O/Ethanol (1:1) | 60 | 4 | 90–95 |
| KOH | Methanol | 25 | 12 | 85–88 |
Integrated Synthetic Route
Combining the above steps, a representative synthesis of this compound proceeds as follows:
-
Cyclization: React ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate with allylhydrazine in 1,1,1,3,3-pentafluorobutane at 0°C to form ethyl 1-allyl-3-fluoro-1H-pyrazole-4-carboxylate.
-
Bromination: Treat the intermediate with POBr₃ in acetonitrile at 85°C for 1.5 hours to introduce bromine at the 3-position.
-
Hydrolysis: Hydrolyze the ester with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours to yield the carboxylic acid.
Overall Yield: 68–72% over three steps.
Analytical and Characterization Data
Key spectroscopic data for intermediates and the final product include:
-
This compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.85 (s, 1H, H5), 5.95–5.80 (m, 1H, CH₂CHCH₂), 5.25–5.10 (m, 2H, CH₂CHCH₂), 4.65 (d, J = 6.4 Hz, 2H, NCH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (COOH), 143.1 (C3), 130.5 (CH₂CHCH₂), 118.7 (CH₂CHCH₂), 106.4 (C5), 52.1 (NCH₂).
-
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated derivatives.
Cyclization Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Allylation: Palladium catalysts with allyl halides.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substituted pyrazoles with various functional groups.
- Epoxides and saturated derivatives from the allyl group.
- Cyclized heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens, suggesting its potential as a lead compound for drug development targeting bacterial infections.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory agents. Its structural characteristics allow it to interact with specific biological pathways involved in inflammation.
Cancer Research
Preliminary studies have indicated that derivatives of pyrazole compounds, including this compound, may exhibit anticancer activity. Research is ongoing to explore its mechanisms of action against cancer cells .
Agrochemical Applications
The compound's unique properties make it suitable for use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation suggests potential applications as a herbicide or pesticide. Studies are being conducted to evaluate its effectiveness in controlling agricultural pests while minimizing environmental impact.
Synthesis and Industrial Applications
This compound can be synthesized through various methods, including the use of continuous flow reactors, which optimize yield and purity for industrial applications. This approach is particularly beneficial for scaling up production for commercial use.
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, highlighting the importance of substituents like bromine and allyl groups in modulating biological activity. For instance, research on the synthesis of similar compounds has revealed their potential as enzyme inhibitors and their effectiveness against specific bacterial strains .
Mechanism of Action
The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and allyl groups can enhance binding affinity and selectivity towards molecular targets, while the carboxylic acid group can facilitate interactions with active sites .
Comparison with Similar Compounds
3-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the allyl group, which may affect its reactivity and applications.
1-Allyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
1-Allyl-3-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is unique due to the combination of the allyl and bromine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : CHBrNO
- Molecular Weight : 190.98 g/mol
- IUPAC Name : this compound
- CAS Number : 1502986-45-9
Biological Activity
This compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and inhibition of vital metabolic processes.
Anticancer Properties
Research indicates that this compound can inhibit cancer cell proliferation. It has been observed to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of specific kinases involved in cell survival.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is crucial for therapeutic applications in diseases characterized by chronic inflammation.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : It modulates receptors associated with pain and inflammation, leading to reduced symptoms in inflammatory conditions.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including this compound, showed promising results against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In vitro studies have indicated that the compound inhibits the proliferation of breast cancer cells, with IC50 values suggesting significant potency .
- Inflammation Model : In animal models of inflammation, this compound reduced edema significantly compared to control groups, indicating its potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Comparative Reactivity Table
| Substituent | Reactivity in SNAr | Suitability for Cross-Coupling |
|---|---|---|
| –Br | High | Excellent (Pd-catalyzed) |
| –NH₂ | Low | Poor (requires protection) |
| –CH₃ | None | None |
Advanced: How can discrepancies in hydrogen-bonding patterns affect crystallographic data interpretation?
Methodological Answer:
Discrepancies arise from dynamic disorder or solvent interactions. For example:
- Dynamic Disorder: Allyl groups may exhibit rotational freedom, complicating electron density maps. Refinement with restraints (e.g., DFIX in SHELXL) resolves this.
- Solvent Effects: Residual ethanol from recrystallization can occupy voids, requiring PLATON/SQUEEZE to model diffuse solvent .
Case Study:
In 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid, three intermolecular hydrogen bonds stabilize the lattice. Missing these interactions (e.g., due to poor data resolution) leads to overestimated thermal parameters .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Recrystallization: Ethanol is optimal for removing polar impurities (e.g., unreacted ester or salts).
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for small-scale purification.
- Acid-Base Extraction: Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH > 5) .
Advanced: How can computational methods predict the biological activity of brominated pyrazole derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Bromine’s hydrophobic surface area enhances binding affinity.
- QSAR Models: Correlate Hammett σ constants of substituents (e.g., –Br σₚ = 0.23) with antimicrobial IC₅₀ values .
Example:
In a QSAR study, bromine’s σₚ value predicted a 2.3-fold increase in activity compared to –CH₃ derivatives against E. coli .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR: ¹H NMR shows allyl protons at δ 5.2–5.8 ppm (multiplet) and carboxylic acid proton at δ 12–13 ppm (broad).
- FT-IR: Carboxylic O–H stretch at 2500–3000 cm⁻¹ and C=O at 1700 cm⁻¹.
- MS: ESI-MS in negative mode gives [M–H]⁻ peak at m/z 245 (C₇H₇BrN₂O₂⁻) .
Advanced: What strategies optimize synthetic yield in large-scale preparations?
Methodological Answer:
Q. Yield Comparison Table
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF-MeOH (4 h) | 78 | 99 |
| DMF-H₂O + TBAB (2 h) | 85 | 97 |
Advanced: How do steric effects from the allyl group influence regioselectivity in further substitutions?
Methodological Answer:
The allyl group’s steric bulk directs electrophiles to the less hindered 5-position. For example:
- Nitration: HNO₃/H₂SO₄ selectively nitrates the 5-position due to allyl’s steric shielding of the 4-carboxylic acid group.
- Halogenation: NBS (in CCl₄) brominates the 5-position, confirmed by SC-XRD .
Basic: What safety protocols are essential when handling brominated pyrazole derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
